![molecular formula C9H4Cl2O2S B13917021 5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichlorobenzothiophene-2-carboxylic Acid is a chemical compound with the molecular formula C9H4Cl2O2S. It is known for its role as an inhibitor of myeloid cell leukemia 1 (Mcl-1) and has been used in various scientific research applications . This compound is characterized by its white to beige powder form and is soluble in solvents like DMSO .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzothiophene-2-carboxylic Acid typically involves the chlorination of benzothiophene followed by carboxylation. One common method includes the reaction of benzothiophene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 5 and 6 positions. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichlorobenzothiophene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dichlorobenzothiophene-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1), making it useful in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of myeloid cell leukemia 1 (Mcl-1), a protein that plays a crucial role in cell survival and apoptosis. By binding to Mcl-1, 5,6-Dichlorobenzothiophene-2-carboxylic Acid prevents the protein from interacting with its target molecules, thereby inducing cell death in cancer cells. This mechanism makes it a valuable tool in cancer research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid: Similar in structure but with different substitution patterns.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives share similar chemical properties and applications.
Uniqueness
5,6-Dichlorobenzothiophene-2-carboxylic Acid is unique due to its specific inhibitory action on Mcl-1, which is not commonly observed in other thiophene derivatives. This specificity makes it particularly valuable in targeted cancer therapies and research .
Eigenschaften
Molekularformel |
C9H4Cl2O2S |
|---|---|
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
5,6-dichloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2O2S/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3H,(H,12,13) |
InChI-Schlüssel |
SSNRNWZUEBODII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(SC2=CC(=C1Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


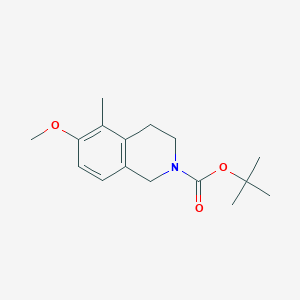
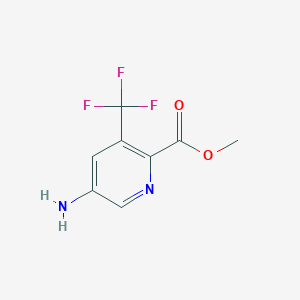
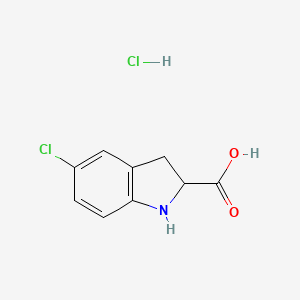
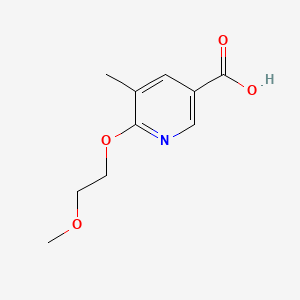
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
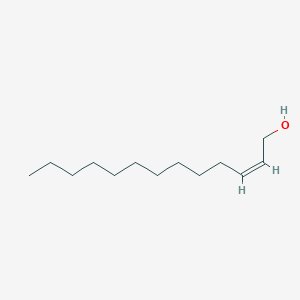
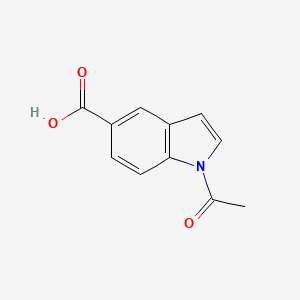
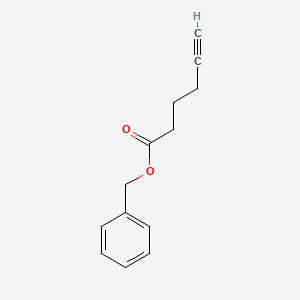
![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
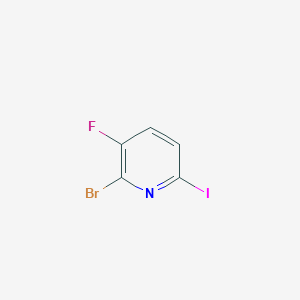

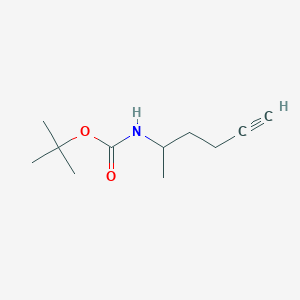
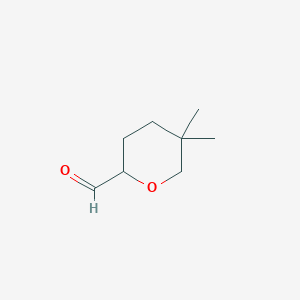
![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
